N-Benzoylarginyl-methioninamide N-Benzoylarginyl-methioninamide
Brand Name: Vulcanchem
CAS No.: 113849-03-9
VCID: VC20889698
InChI: InChI=1S/C18H28N6O3S/c1-28-11-9-13(15(19)25)23-17(27)14(8-5-10-22-18(20)21)24-16(26)12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H2,19,25)(H,23,27)(H,24,26)(H4,20,21,22)/t13-,14-/m0/s1
SMILES: CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1
Molecular Formula: C18H28N6O3S
Molecular Weight: 408.5 g/mol

N-Benzoylarginyl-methioninamide

CAS No.: 113849-03-9

Cat. No.: VC20889698

Molecular Formula: C18H28N6O3S

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

N-Benzoylarginyl-methioninamide - 113849-03-9

Specification

CAS No. 113849-03-9
Molecular Formula C18H28N6O3S
Molecular Weight 408.5 g/mol
IUPAC Name N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide
Standard InChI InChI=1S/C18H28N6O3S/c1-28-11-9-13(15(19)25)23-17(27)14(8-5-10-22-18(20)21)24-16(26)12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H2,19,25)(H,23,27)(H,24,26)(H4,20,21,22)/t13-,14-/m0/s1
Standard InChI Key OBQHDGOHGZQEHX-KBPBESRZSA-N
Isomeric SMILES CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1
SMILES CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1
Canonical SMILES CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator